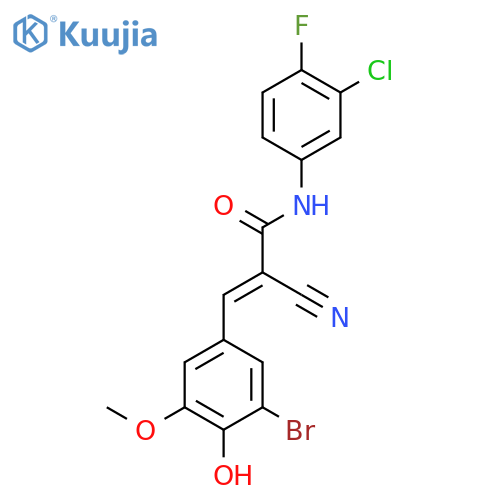Cas no 2158216-40-9 (3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide)

2158216-40-9 structure
商品名:3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide 化学的及び物理的性質
名前と識別子
-
- 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide
- 2158216-40-9
- AKOS000975344
- Z44342140
- EN300-26595567
-
- インチ: 1S/C17H11BrClFN2O3/c1-25-15-6-9(5-12(18)16(15)23)4-10(8-21)17(24)22-11-2-3-14(20)13(19)7-11/h2-7,23H,1H3,(H,22,24)/b10-4+
- InChIKey: XMFUHSPEPPFYSQ-ONNFQVAWSA-N
- ほほえんだ: BrC1C(=C(C=C(/C=C(\C#N)/C(NC2C=CC(=C(C=2)Cl)F)=O)C=1)OC)O
計算された属性
- せいみつぶんしりょう: 423.96256g/mol
- どういたいしつりょう: 423.96256g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 567
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 82.4Ų
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26595567-0.05g |
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide |
2158216-40-9 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide 関連文献
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
2158216-40-9 (3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide) 関連製品
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
